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molecular formula C3H5O2- B1217596 Propionate CAS No. 72-03-7

Propionate

Cat. No. B1217596
M. Wt: 73.07 g/mol
InChI Key: XBDQKXXYIPTUBI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166200

Procedure details

The above compounds can be synthesized by the methods described in Japanese Patent Application Laid-Open Nos. 192794/1988 and 131193/1989. That is, 14α-hydroxy-4-androstene-3,6,17-trione is synthesized from 6β,14α-dihydroxy-4-androstene-3,17-dione according to an ordinary oxidation reaction (for example, Jones' oxidation reaction) and then is reacted with propionic anhydride or benzoyl chloride to obtain a propionate or a benzoate.
Name
6β,14α-dihydroxy-4-androstene-3,17-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C@H:2]1[C:19]2[C@:14]([CH3:21])([CH2:15][CH2:16][C:17](=[O:20])[CH:18]=2)[C@@H:13]2[C@H:4]([C@@:5]3([OH:23])[C@@:9]([CH2:11][CH2:12]2)([CH3:10])[C:8](=[O:22])[CH2:7][CH2:6]3)[CH2:3]1.[C:24]([O:28]C(=O)CC)(=[O:27])[CH2:25][CH3:26].C(Cl)(=O)C1C=CC=CC=1>>[OH:23][C@:5]12[C@H:4]3[C@@H:13]([C@:14]4([CH3:21])[C:19]([C:2](=[O:1])[CH2:3]3)=[CH:18][C:17](=[O:20])[CH2:16][CH2:15]4)[CH2:12][CH2:11][C@:9]1([CH3:10])[C:8](=[O:22])[CH2:7][CH2:6]2.[C:24]([O-:28])(=[O:27])[CH2:25][CH3:26]

Inputs

Step One
Name
6β,14α-dihydroxy-4-androstene-3,17-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H]1C[C@H]2[C@@]3(CCC([C@@]3(C)CC[C@@H]2[C@]2(CCC(C=C12)=O)C)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above compounds can be synthesized by the methods

Outcomes

Product
Name
Type
product
Smiles
O[C@@]12CCC([C@@]1(C)CC[C@@H]1[C@]3(CCC(C=C3C(C[C@@H]21)=O)=O)C)=O
Name
Type
product
Smiles
C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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